molecular formula C26H47N7O10 B12595264 L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine CAS No. 651292-07-8

L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine

Cat. No.: B12595264
CAS No.: 651292-07-8
M. Wt: 617.7 g/mol
InChI Key: PBJCOIVKLICDNB-SGOOZESXSA-N
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Description

L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine is a peptide compound composed of seven amino acids: threonine, glycine, valine, threonine, alanine, valine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine residues, leading to the formation of hydroxythreonine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC (diisopropylcarbodiimide).

Major Products Formed

    Oxidation: Hydroxythreonine-containing peptides.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.

    L-Threonyl-L-alanine: A simpler peptide with fewer amino acids.

    L-Valyl-L-alanine: Another dipeptide with different amino acid composition.

Uniqueness

L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine is unique due to its specific sequence of seven amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

651292-07-8

Molecular Formula

C26H47N7O10

Molecular Weight

617.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C26H47N7O10/c1-10(2)18(31-16(36)9-28-22(38)17(27)14(7)34)24(40)33-20(15(8)35)25(41)29-12(5)21(37)32-19(11(3)4)23(39)30-13(6)26(42)43/h10-15,17-20,34-35H,9,27H2,1-8H3,(H,28,38)(H,29,41)(H,30,39)(H,31,36)(H,32,37)(H,33,40)(H,42,43)/t12-,13-,14+,15+,17-,18-,19-,20-/m0/s1

InChI Key

PBJCOIVKLICDNB-SGOOZESXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)O)N

Origin of Product

United States

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